molecular formula C6H9N3S B074793 3,5-Dimethyl-1H-pyrazole-1-carbothioamide CAS No. 1124-15-8

3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Cat. No. B074793
CAS RN: 1124-15-8
M. Wt: 155.22 g/mol
InChI Key: UUYLYTKDJRJZFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-dimethyl-1H-pyrazole-1-carbothioamide derivatives typically involves cyclocondensation reactions. One notable method described the synthesis of a similar pyrazole carbothioamide compound by reacting chalcone derivatives with thiosemicarbazide in an ethanolic sodium hydroxide solution. This process results in compounds like (E)-5-(4-(dimethylamino)phenyl)-3-(4-(dimethylamino)styryl)-2,3-dihydro-1H-pyrazole-1-carbothioamide, confirming the structure through spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR spectra (Boudjellal et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole carbothioamide derivatives has been explored through various spectroscopic and crystallographic techniques. Crystal structure analysis of similar compounds has shown the presence of a three-dimensional network built up by chains of intermolecular hydrogen bonds, highlighting the importance of these interactions in stabilizing the crystal structure. The Hirshfeld surface analysis further elucidates the nature of these intermolecular contacts, providing insight into the stability and behavior of these molecules in the solid state (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 3,5-dimethyl-1H-pyrazole-1-carbothioamide derivatives includes their application as corrosion inhibitors. These compounds exhibit strong adsorption on metal surfaces, such as mild steel, in acidic mediums, suggesting their utility in protecting metals against corrosion. The adsorption behavior follows the Langmuir adsorption isotherm, indicating a combination of chemisorption and physisorption mechanisms. Such inhibitors act as mixed-type inhibitors, reducing both anodic and cathodic reactions on the metal surface, which is confirmed by polarization curves and surface analysis techniques like SEM (Boudjellal et al., 2020).

Scientific Research Applications

  • Pharmacological Applications:

    • Synthesized pyrazole derivatives exhibited potent anti-inflammatory activity with minimal ulcerogenic effect and lipid peroxidation, compared to ibuprofen and flurbiprofen. Some compounds also showed moderate antimicrobial activity against bacterial and fungal strains (Hussain & Kaushik, 2015).
    • Pyrazole derivatives, including 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, displayed significant EGFR inhibitory activity and antiproliferative activity against cancer cells, making them potential anticancer agents (Lv et al., 2010).
    • New pyrazole carbothioamides were synthesized and evaluated as antifungal and antibacterial candidates, indicating potential as antimicrobial agents (2021).
  • Corrosion Inhibition:

    • Pyrazole carbothioamide derivatives were found effective as corrosion inhibitors for mild steel in acid media, suggesting applications in material science and engineering (Boudjellal et al., 2020).
    • Synthesized compounds showed strong adsorption on the surface of mild steel, acting as mixed-type inhibitors and forming a protective film to prevent corrosion (Deyab et al., 2019).
  • Molecular Structure Analysis and Synthesis:

    • Co(II), Ni(II), and Cu(II) complexes with 3,5-Dimethyl-1H-pyrazole-1-carbothioamide ligands were synthesized, and their structures determined by X-ray diffraction. These complexes exhibited cytotoxic activity against various cancer cells (Sobiesiak et al., 2014).
    • The compound's involvement in multicomponent crystals was studied, highlighting its role in various hydrogen bonding contacts, crucial for understanding molecular interactions (Kariuki et al., 2022).

Safety And Hazards

The safety information for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide indicates that it should be stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and hazard statements H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

3,5-dimethylpyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYLYTKDJRJZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351668
Record name 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1H-pyrazole-1-carbothioamide

CAS RN

1124-15-8
Record name 3,5-Dimethyl-1-thiocarboxamidopyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 51110
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1124-15-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC51110
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MN Al-jibouri, AI Jabbar… - Oriental Journal of …, 2018 - pdfs.semanticscholar.org
The recent paper involves the synthesis and characterization studying of chromium (III), Molybdenum (II), nickel (II), palladium (II), and platinum (II) complexes with mixed bidentate …
Number of citations: 2 pdfs.semanticscholar.org
M Sobiesiak, T Muzioł, M Rozalski… - New Journal of …, 2014 - pubs.rsc.org
Complexes of Co(II), Ni(II) and Cu(II) with 2-(3,5-dimethyl-1H-pyrazole-1-yl)-4-phenyl-1,3-thiazole (a) and 3,5-dimethyl-1H-pyrazole-1-carbothioamide (b) ligands were synthesized. The …
Number of citations: 43 pubs.rsc.org
A Delpe-Acharige, M Zhang, K Eschliman, A Dalecki… - ACS …, 2021 - ACS Publications
A novel series of copper-activatable drugs intended for use against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) were synthesized, …
Number of citations: 3 pubs.acs.org
A Kovács, KM Szécsényi, VM Leovac, ZD Tomić… - Journal of …, 2007 - Elsevier
The trinuclear [Zn 3 (Hdmpz) 2 (dmpz) 4 (NCS) 2 ] complex (Hdmpz: 3,5-dimethylpyrazole) has been synthesized by the reaction of tetraamminezinc(II) chloride with 3,5-dimethyl-1-…
Number of citations: 15 www.sciencedirect.com
G Mondal, H Jana, M Acharjya, A Santra, P Bera… - Medicinal Chemistry …, 2017 - Springer
Methyl 3,5-dimethyl pyrazole-1-dithioate (mdpa) (1), benzyl 3,5-dimethyl pyrazole-1-dithioate (bdpa) (2), 3,5-dimethylpyrazole-1-(5methyl-1H-pyrazol-3-ylmethyl)-1H-pyrazole (3), …
Number of citations: 12 link.springer.com
N Shaker, EM Kandil, Y Osama… - Current Organic …, 2021 - ingentaconnect.com
The study aimed at a novel catalytic eco-friendly one-pot reaction for the synthesis of some new thiosemicarbazone and N-thiocarbamoyl pyrazole derivatives. The prepared and …
Number of citations: 2 www.ingentaconnect.com
EM AHMED, NM TAHA… - Al-Azhar Bulletin of …, 2011 - absb.journals.ekb.eg
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl) hydrazine carbothioamide novel thiosemicarbazide (3) was used as starting material for synthesis of some novel Diacetyl …
Number of citations: 3 absb.journals.ekb.eg
KMJ Eschliman - 2021 - search.proquest.com
Bacterial infections are a serious health issue worldwide and the number of cases is anticipated to continue rising. The problem is especially dire when considering the increase in …
Number of citations: 0 search.proquest.com
F Madhloom - Archives of Razi Institute, 2022 - ncbi.nlm.nih.gov
Moringa oleifera L. and red pomegranate extracts have been reported to inhibit gram-positive facultative anaerobe growth and inhibit the formation of biofilm on tooth surfaces. The …
Number of citations: 8 www.ncbi.nlm.nih.gov

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